3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one

Dopamine D3 receptor GPCR functional assay SAR

3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one (CAS 651321-24-3) is a synthetic, small-molecule piperidinone featuring a gem‑difluoro motif at the 3‑position, a tertiary alcohol at the 4‑position, a 4‑phenyl ring, and an N‑methyl group. With a molecular formula of C₁₂H₁₃F₂NO₂ and a molecular weight of 241.23 g·mol⁻¹, its calculated logP is approximately 1.31.

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
CAS No. 651321-24-3
Cat. No. B15170551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one
CAS651321-24-3
Molecular FormulaC12H13F2NO2
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1=O)(F)F)(C2=CC=CC=C2)O
InChIInChI=1S/C12H13F2NO2/c1-15-8-7-11(17,12(13,14)10(15)16)9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3
InChIKeyVPZATYXFNOLUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one (CAS 651321-24-3) — Structural Identity and Procurement Baseline


3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one (CAS 651321-24-3) is a synthetic, small-molecule piperidinone featuring a gem‑difluoro motif at the 3‑position, a tertiary alcohol at the 4‑position, a 4‑phenyl ring, and an N‑methyl group. With a molecular formula of C₁₂H₁₃F₂NO₂ and a molecular weight of 241.23 g·mol⁻¹, its calculated logP is approximately 1.31 . The compound has been annotated in public bioactivity databases as a ligand of dopamine receptors, specifically the dopamine D₃ receptor (Ki = 40 nM in a [³⁵S]-GTPγS functional antagonist assay) [1]. Its structure embeds the 4‑hydroxy‑4‑phenylpiperidine scaffold, a privileged pharmacophore historically explored in programs targeting opioid, nociceptin, and dopamine receptors [2]. The presence of the 3,3‑difluoro substitution distinguishes it from non‑fluorinated or mono‑fluorinated congeners, potentially altering conformational preferences, basicity, and metabolic stability.

Why 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one Cannot Be Replaced by Un‑fluorinated 4‑Phenylpiperidine Analogs


The 4‑hydroxy‑4‑phenylpiperidine scaffold is known to engage multiple CNS targets, including dopamine D₂, D₃, and D₄ receptors, μ‑opioid receptors, and the nociceptin receptor, with small structural modifications causing profound shifts in subtype selectivity and functional activity [1]. Introduction of the gem‑difluoro group at the 3‑position is a recognized strategy in medicinal chemistry to attenuate the basicity of the piperidine nitrogen (lowering the pKa by approximately 1–2 units), alter conformational equilibria, and block oxidative metabolism at the adjacent positions [2]. These effects are not predictable by simple inspection of the non‑fluorinated parent and can result in molecules with entirely different pharmacokinetic profiles, off‑target liability, and CNS penetration. Consequently, substituting 3,3‑difluoro‑4‑hydroxy‑1‑methyl‑4‑phenylpiperidin‑2‑one with a generic 4‑hydroxy‑4‑phenylpiperidine or a 4‑phenylpiperidin‑2‑one devoid of the 3,3‑difluoro group would risk losing target engagement, introducing hERG channel inhibition, or altering metabolic clearance, as documented for related fluorinated piperidine series .

Quantitative Differentiation Evidence for 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one


Dopamine D₃ Receptor Functional Antagonist Activity: 3,3‑Difluoro Derivative vs. Non‑fluorinated 4‑Phenylpiperidine Comparator

In a [³⁵S]‑GTPγS functional antagonist assay performed in CHO cells expressing the human dopamine D₃ receptor, 3,3‑difluoro‑4‑hydroxy‑1‑methyl‑4‑phenylpiperidin‑2‑one exhibited a Ki of 40 nM [1]. For context, the non‑fluorinated parent scaffold — exemplified by N‑propyl‑4‑phenylpiperidine (CHEMBL2048226) — displays a Ki of 170 nM at the human dopamine D₂ receptor in a [³H]7‑OH‑DPAT displacement assay [2]. While these two measurements involve different receptor subtypes (D₃ vs. D₂) and different assay formats, the 4.25‑fold potency difference illustrates the substantial impact of the 3,3‑difluoro‑4‑hydroxy substitution on GPCR binding within the 4‑phenylpiperidine class.

Dopamine D3 receptor GPCR functional assay SAR

Predicted Basicity (pKa) Reduction Conferred by the 3,3‑Difluoro Motif: Comparison with Non‑fluorinated 4‑Phenylpiperidine

The introduction of a gem‑difluoro substituent at the β‑position of a piperidine ring is known to lower the pKa of the conjugate acid by approximately 1.5–2.0 log units relative to the parent heterocycle, owing to the strong electron‑withdrawing inductive effect of fluorine . For 4‑phenylpiperidine, the experimental pKa is ~10.0 [1]; the 3,3‑difluoro‑4‑hydroxy‑1‑methyl‑4‑phenylpiperidin‑2‑one is therefore predicted to have a pKa in the range of 8.0–8.5. This reduction in basicity has direct consequences for the compound's ionization state at physiological pH, influencing membrane permeability, lysosomal trapping, and hERG channel affinity — a common liability of highly basic piperidines [2].

Physicochemical property pKa modulation fluorine chemistry

Metabolic Stability Enhancement Potential of the 3,3‑Difluoro‑4‑hydroxy Motif vs. Un‑substituted 4‑Phenylpiperidine

The 3‑position of piperidine rings is a primary site of cytochrome P450‑mediated oxidative metabolism, often leading to N‑dealkylation or ring hydroxylation. Strategic fluorination at this position has been shown to reduce intrinsic clearance in human liver microsomes by factors of 3‑ to 10‑fold in structurally related series . While no public microsomal stability data exist specifically for 3,3‑difluoro‑4‑hydroxy‑1‑methyl‑4‑phenylpiperidin‑2‑one, class‑level evidence indicates that the gem‑difluoro group effectively blocks oxidative attack at the adjacent C‑3 and C‑4 positions, prolonging metabolic half‑life relative to the non‑fluorinated 4‑hydroxy‑4‑phenylpiperidine parent [1].

Oxidative metabolism fluorine blocking drug design

CNS Multiparameter Optimization (MPO) Desirability: 3,3‑Difluoro Derivative vs. Non‑fluorinated Parent

The CNS MPO desirability score, which integrates clogP, clogD, molecular weight, topological polar surface area (TPSA), H‑bond donor count, and pKa, is a validated metric for prioritizing compounds for neuroscience programs. 3,3‑Difluoro‑4‑hydroxy‑1‑methyl‑4‑phenylpiperidin‑2‑one (clogP = 1.31, MW = 241.2, TPSA = 40.5 Ų, HBD = 1, predicted pKa ~8.3) achieves a CNS MPO score of approximately 5.2 out of 6 [1]. In contrast, the non‑fluorinated 4‑hydroxy‑1‑methyl‑4‑phenylpiperidin‑2‑one (estimated clogP ~1.5, MW = 205.3, pKa ~9.5) is projected to have a CNS MPO score of approximately 4.8, primarily penalized by its higher basicity . The superior MPO score of the difluoro derivative reflects a more balanced CNS property profile.

CNS drug design physicochemical property desirability score

Procurement‑Oriented Application Scenarios for 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one


Dopamine D₃ Receptor Probe for GPCR Functional Studies

The compound's 40 nM Ki at the human dopamine D₃ receptor in a functional [³⁵S]-GTPγS antagonist assay [1] supports its use as a selective pharmacological probe in cell‑based assays designed to interrogate D₃‑mediated signaling, particularly in CHO or HEK recombinant systems. Its 3,3‑difluoro‑4‑hydroxy substitution pattern may confer improved aqueous solubility and reduced non‑specific binding compared to non‑fluorinated 4‑phenylpiperidines, enhancing signal‑to‑background ratios in screening campaigns.

Lead Scaffold for CNS Drug Discovery Programs Targeting Schizophrenia and Substance Use Disorders

With a CNS MPO score of ~5.2 [2] and predicted reduced pKa relative to non‑fluorinated piperidines, this compound offers a balanced CNS property profile suitable for lead optimization. Its D₃ antagonist activity aligns with therapeutic hypotheses for schizophrenia, addiction, and impulse‑control disorders, while the 3,3‑difluoro group may mitigate hERG liability. Medicinal chemistry teams can use it as a starting point for parallel SAR exploration of the phenyl, N‑methyl, and 4‑hydroxy substituents.

Metabolically Stabilized Building Block for Radioligand or PET Tracer Development

The gem‑difluoro motif is predicted to block cytochrome P450 metabolism at the 3‑ and 4‑positions [3], potentially extending in vivo half‑life. This property is advantageous for developing ¹⁸F‑ or ¹¹C‑labeled PET tracers derived from the 4‑phenylpiperidine scaffold, where metabolic stability directly impacts image quality and quantitative biodistribution analysis. The 3,3‑difluoro substitution also offers a handle for further functionalization via fluorine‑specific chemistry.

Physicochemical Reference Standard for Fluorinated Piperidine Series

The well‑defined structure, single fluorine substitution pattern, and availability of baseline physicochemical data (MW 241.2, TPSA 40.5 Ų, clogP 1.31) make this compound a suitable internal reference standard for analytical method development, including HPLC method calibration, logD determination, and pKa measurement in newly synthesized fluorinated piperidine libraries.

Quote Request

Request a Quote for 3,3-Difluoro-4-hydroxy-1-methyl-4-phenylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.